molecular formula C4H9O5P-2 B569221 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) CAS No. 1229236-93-4

2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)

Cat. No.: B569221
CAS No.: 1229236-93-4
M. Wt: 168.085
InChI Key: WSOZRQWKNKJOIA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) typically involves the reaction of 2-ethoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

  • Reaction of 2-Ethoxyethanol with Phosphoric Acid

      Reagents: 2-Ethoxyethanol, Phosphoric Acid

      Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete esterification.

      Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate)

  • Neutralization with Sodium Hydroxide

      Reagents: 2-Ethoxyethanol 1-(Dihydrogen Phosphate), Sodium Hydroxide

      Conditions: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.

      Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2-ethoxyethanol and phosphoric acid.

    Substitution: The sodium ions can be replaced by other cations in substitution reactions.

    Oxidation and Reduction: The ethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Substitution: Various metal salts

    Oxidation: Oxidizing agents such as potassium permanganate

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products Formed

    Hydrolysis: 2-Ethoxyethanol, Phosphoric Acid

    Substitution: Corresponding metal salts

    Oxidation: Oxidized derivatives of 2-ethoxyethanol

    Reduction: Reduced derivatives of 2-ethoxyethanol

Scientific Research Applications

2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is widely used in scientific research due to its unique properties . Some of its applications include:

    Proteomics Research: Used as a biochemical reagent in the study of proteins and their functions.

    Chemical Synthesis: Serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Utilized in various biological assays and experiments.

    Industrial Applications: Employed in the formulation of specialized industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
  • 2-Propoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
  • 2-Butoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt

Uniqueness

2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

1229236-93-4

Molecular Formula

C4H9O5P-2

Molecular Weight

168.085

IUPAC Name

2-ethoxyethyl phosphate

InChI

InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2

InChI Key

WSOZRQWKNKJOIA-UHFFFAOYSA-L

SMILES

CCOCCOP(=O)([O-])[O-]

Origin of Product

United States

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